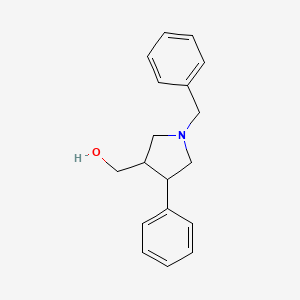
1-Benzyl-4-phenyl-3-pyrrolidinemethanol
概要
説明
1-Benzyl-4-phenyl-3-pyrrolidinemethanol is a chemical compound . It is used as a precursor in the synthesis of proline-derived homochiral amine oxides and is a starting material for enantiomerically pure 3-hydroxypiperidine .
Synthesis Analysis
The synthesis of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol involves a one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles via Huisgen 1,3-dipolar cycloaddition reaction between terminal alkynes, benzyl/allyl/alkyl halides, and NaN3 in water at room temperature using silica-supported copper (I) oxide .Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol has been analyzed using single crystal X-ray analysis . The compound crystallizes in the monoclinic space group P21 .Physical And Chemical Properties Analysis
1-Benzyl-4-phenyl-3-pyrrolidinemethanol is a colorless to pale yellow liquid . More detailed physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on ChemicalBook .科学的研究の応用
Synthesis and Catalysis
1-Benzyl-4-phenyl-3-pyrrolidinemethanol and its derivatives are utilized in synthetic organic chemistry, particularly in enantioselective alkylation reactions. Gonsalves et al. (2003) demonstrated the use of pyrrolidine-based amino alcohols derived from tartaric acid in the enantioselective alkylation of benzaldehyde, achieving high enantiomeric excesses. This study emphasizes the impact of the N-substituent on the ligand and the reaction temperature on product distribution and enantiomeric excess, showcasing the compound's role in fine-tuning reaction outcomes (Gonsalves et al., 2003).
Materials Science
In materials science, derivatives of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol have been explored for their photoluminescent properties and potential in creating new materials. Weng et al. (2018) synthesized derivatives of 1-benzyl-4-(4-triphenylvinyl phenyl) pyridinium bromide, demonstrating their mechanofluorochromism and aggregation-induced emission characteristics. These materials exhibit significant shifts in photoluminescent spectra upon mechanical stimuli, highlighting their potential in sensing applications (Weng et al., 2018).
Molecular Engineering
The compound's derivatives also play a role in molecular engineering, particularly in creating coordination polymers with unique properties. Oh et al. (2005) reported on coordination polymers formed from reactions between flexible bis(2-pyridyl) ligands and AgCF(3)SO(3), where the structure formed depends on the choice of ligand and stoichiometry. This research opens avenues for designing materials with tailored properties for specific applications (Oh et al., 2005).
Safety And Hazards
特性
IUPAC Name |
(1-benzyl-4-phenylpyrrolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c20-14-17-12-19(11-15-7-3-1-4-8-15)13-18(17)16-9-5-2-6-10-16/h1-10,17-18,20H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDSKQDEYFYQBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619988 | |
| Record name | (1-Benzyl-4-phenylpyrrolidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-phenyl-3-pyrrolidinemethanol | |
CAS RN |
221141-87-3 | |
| Record name | (1-Benzyl-4-phenylpyrrolidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-Dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B1628934.png)
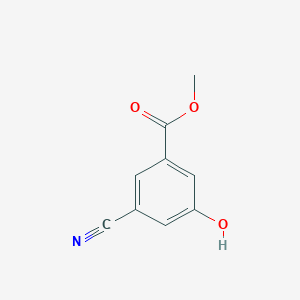
![2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B1628938.png)
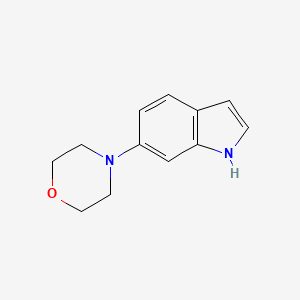

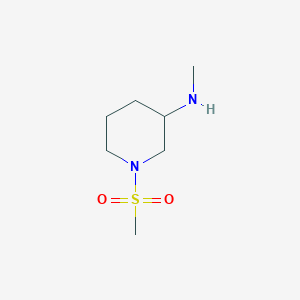


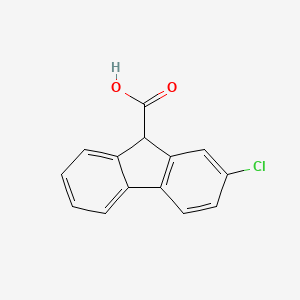

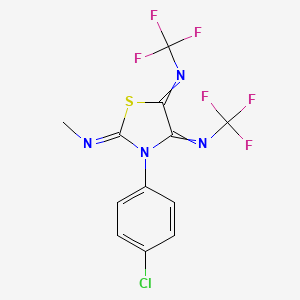
![(3'-Methoxy-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1628951.png)